

Synthesis of 1-Phenethylbiuret: An Application Note and Laboratory Protocol

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Compound of Interest		
Compound Name:	Biuret, 1-phenethyl-	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-phenethylbiuret, a derivative of biuret featuring a phenethyl group. This compound may be of interest to researchers in medicinal chemistry and drug development due to the prevalence of the biuret and phenethylamine scaffolds in bioactive molecules.

Introduction

Biurets are a class of chemical compounds characterized by a functional group with the formula HN(CONH₂)₂. Substitution on the nitrogen atoms can lead to a wide array of derivatives with diverse chemical and biological properties. The introduction of a phenethyl moiety, as in 1-phenethylbiuret, incorporates a structural element found in many neuroactive compounds and pharmaceuticals. This protocol outlines a feasible synthetic route for the preparation of 1-phenethylbiuret in a laboratory setting.

Reaction Scheme

The synthesis of 1-phenethylbiuret can be achieved through the reaction of phenethyl isocyanate with urea. The isocyanate acts as an electrophile, and the nucleophilic nitrogen of urea attacks the carbonyl carbon of the isocyanate to form the biuret linkage.

Experimental Protocol

Methodological & Application





This protocol is based on general procedures for the synthesis of substituted ureas and biurets from isocyanates.

Materials and Equipment:

- Phenethyl isocyanate (C₉H₉NO)
- Urea (CH₄N₂O)
- Anhydrous Dimethylformamide (DMF)
- · Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- · Heating mantle or oil bath
- Condenser
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Melting point apparatus
- NMR spectrometer
- Infrared spectrometer

Procedure:

 Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve a specific molar equivalent of urea in a minimal amount of anhydrous dimethylformamide (DMF).

Methodological & Application





- Addition of Isocyanate: To the stirring solution of urea, add one molar equivalent of phenethyl isocyanate dropwise at room temperature. An exothermic reaction may be observed.
- Reaction Conditions: After the addition is complete, heat the reaction mixture to a
 temperature between 80-100 °C. Allow the reaction to proceed with continuous stirring for 46 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour
 the reaction mixture into a larger volume of cold water with vigorous stirring. This will
 precipitate the crude 1-phenethylbiuret.
- Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.
- Drying and Characterization: Dry the purified product in a vacuum oven. Determine the
 melting point and characterize the compound using spectroscopic methods such as ¹H NMR,
 ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes the expected physicochemical and spectroscopic data for 1-phenethylbiuret and its precursor, N-phenethylurea.



Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
1- Phenethylbiur et	C10H13N3O2	207.23	185-190 (decomposes)[1]	Predicted: Phenyl protons (7.2- 7.4), CH ₂ CH ₂ (2.8, 3.5), NH protons (variable)	Predicted: Carbonyl carbons (~155-160), Phenyl carbons (126- 140), Aliphatic carbons (~35, 42)
N- Phenethylure a	C9H12N2O	164.20	118-120	Phenyl protons (7.1-7.3), CH ₂ CH ₂ (2.7, 3.3), NH and NH ₂ protons (variable)	Carbonyl carbon (~158), Phenyl carbons (126- 140), Aliphatic carbons (~36, 42)

Note: Predicted NMR data is based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 1-phenethylbiuret.





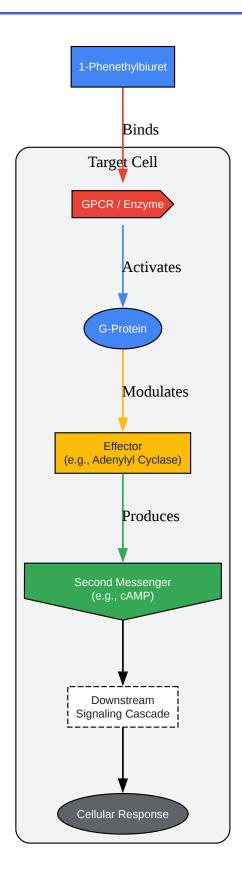
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Caption: Workflow for the synthesis of 1-phenethylbiuret.

Signaling Pathway (Hypothetical)

While the specific biological activity of 1-phenethylbiuret is not detailed here, its structural components suggest potential interactions with pathways involving amine receptors or urearelated enzymatic processes. The following is a hypothetical signaling pathway diagram for illustrative purposes.





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Caption: Hypothetical signaling pathway for 1-phenethylbiuret.



Safety Precautions

- · Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Phenethyl isocyanate is a lachrymator and should be handled with care.
- DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

This protocol provides a foundational method for the synthesis of 1-phenethylbiuret.

Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to improve yield and purity. Researchers are encouraged to adapt this protocol based on their specific laboratory capabilities and analytical resources.

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References

- 1. US3392183A Preparation of biuret polyisocyanates Google Patents [patents.google.com]
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